molecular formula C10H16N2 B8372334 3-[(Ethylamino)methyl]-2-methylaniline

3-[(Ethylamino)methyl]-2-methylaniline

Cat. No. B8372334
M. Wt: 164.25 g/mol
InChI Key: ZFWSPHRXFOTIPX-UHFFFAOYSA-N
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Patent
US07037925B2

Procedure details

N-(2-methyl-3-nitrobenzyl)-1-ethanamine (0.46 g, 2.3 mmol) was hydrogenated over 5% palladium-charcoal 80 mg in EtOAc/EtOH 1:1 (14 ml) for four hours. The mixture was filtered through celite, and the filtrate was concentrated to give the title compound 0.373 g (97%) as a pale yellow oil.
Name
N-(2-methyl-3-nitrobenzyl)-1-ethanamine
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][NH:5][CH2:6][CH3:7]>CCOC(C)=O.CCO.[Pd]>[CH2:6]([NH:5][CH2:4][C:3]1[C:2]([CH3:1])=[C:11]([CH:10]=[CH:9][CH:8]=1)[NH2:12])[CH3:7] |f:1.2|

Inputs

Step One
Name
N-(2-methyl-3-nitrobenzyl)-1-ethanamine
Quantity
0.46 g
Type
reactant
Smiles
CC1=C(CNCC)C=CC=C1[N+](=O)[O-]
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Smiles
CCOC(=O)C.CCO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC=1C(=C(N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.373 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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